Mass Spectrometric Differentiation
The primary differentiation of p-Tyramine-d4 Hydrochloride lies in its incorporation of four deuterium atoms, which provides a mass shift of +4 Da relative to unlabeled tyramine . This mass difference is sufficient to achieve baseline separation in the mass analyzer, preventing signal overlap between the internal standard and the endogenous analyte, which is a requirement for accurate quantification. The monoisotopic mass is specified as 177.0858 Da, ensuring precise mass filtering .
| Evidence Dimension | Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | 177.66 g/mol (Molecular Weight); +4 Da relative to unlabeled tyramine |
| Comparator Or Baseline | Unlabeled Tyramine Hydrochloride: 173.64 g/mol (MW) |
| Quantified Difference | +4 Da mass shift |
| Conditions | LC-MS/MS analysis; molecular weight comparison |
Why This Matters
This mass difference is essential for eliminating signal interference in complex matrices, which is a non-negotiable requirement for regulatory-compliant bioanalytical method validation.
